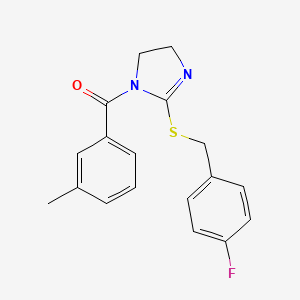

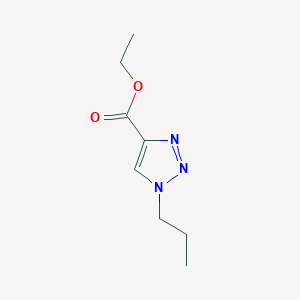

![molecular formula C10H9BrF2O2 B2538527 2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one CAS No. 83022-57-5](/img/structure/B2538527.png)

2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one" is a brominated ketone with a difluoromethoxy group attached to the aromatic ring. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their reactivity, synthesis, and properties are discussed, which can provide insights into the behavior of the compound .

Synthesis Analysis

The synthesis of related brominated aromatic compounds often involves starting materials such as 2-bromophenols or brominated pyridine derivatives, as seen in the development of enantioenriched amines, which are precursors to pharmaceuticals like Levofloxacin . Similarly, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involves NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction . These methods could potentially be applied to synthesize and analyze the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and cell dimensions . Additionally, DFT calculations and Potential Energy Distribution (PED) analysis have been used to interpret FT-IR spectra and assess the reactivity of molecules .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. For instance, 2,3-dibromo-1-(phenylsulfonyl)-1-propene has been used as a reagent for synthesizing furans and cyclopentenones . The reactivity of the bromine atoms in these compounds suggests that "this compound" could also be a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by the presence of substituents on the aromatic ring. For example, the presence of a difluoromethoxy group could affect the compound's polarity, boiling point, and solubility. The reactivity of the bromine atom could make the compound a useful intermediate in various chemical transformations, such as nucleophilic substitution reactions . Additionally, the compound's spectroscopic properties, such as NMR and IR spectra, would be important for its characterization .

Scientific Research Applications

Chemical Synthesis and Analysis

- Practical Synthesis of Related Compounds : A study detailing a practical synthesis method for 2-Fluoro-4-bromobiphenyl, highlighting the challenges and solutions in the synthesis of brominated compounds, which may share relevance with the synthesis of the specified compound (Qiu et al., 2009).

Environmental Pollutants and Health Impacts

- Toxicity and Environmental Impact of Brominated Compounds : Review of the health effects and environmental persistence of Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs), compounds related to the broader family of brominated flame retardants, suggesting potential environmental and health implications of brominated compounds similar to the one (Mennear & Lee, 1994).

Applications in Environmental and Material Science

- Brominated Flame Retardants : Discussion on the formation of dioxins and furans in fires and combustion, including those from brominated flame retardants, which is crucial for understanding the environmental impact and safety considerations of using such compounds (Zhang, Buekens, & Li, 2016).

Emerging Concerns and Recommendations

- Novel Brominated Flame Retardants : A critical review focusing on the occurrence, risks, and regulatory aspects of novel brominated flame retardants in various environments, emphasizing the need for further research on their occurrence, toxicity, and environmental fate (Zuiderveen, Slootweg, & de Boer, 2020).

Safety and Hazards

properties

IUPAC Name |

2-bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O2/c1-6(11)9(14)7-2-4-8(5-3-7)15-10(12)13/h2-6,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLWNEDFOPNMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)OC(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromospiro[chromane-2,1'-cyclobutan]-4-amine hydrochloride](/img/structure/B2538446.png)

![(1S,2S,6R,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2538449.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)

![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)

![2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/no-structure.png)

![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)

![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)